molecular formula C16H17NO B2860669 N-naphthalen-2-ylcyclopentanecarboxamide CAS No. 540754-74-3

N-naphthalen-2-ylcyclopentanecarboxamide

Cat. No.: B2860669
CAS No.: 540754-74-3
M. Wt: 239.318
InChI Key: XIZXRLHJPOYROD-UHFFFAOYSA-N
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Description

N-Naphthalen-2-ylcyclopentanecarboxamide is a carboxamide derivative featuring a naphthalen-2-yl group linked to a cyclopentane ring via a carboxamide bridge. The cyclopentane moiety in this compound may confer distinct physicochemical properties, such as enhanced lipophilicity, which could influence its pharmacokinetic behavior compared to phenyl-substituted analogs.

Properties

IUPAC Name

N-naphthalen-2-ylcyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c18-16(13-6-2-3-7-13)17-15-10-9-12-5-1-4-8-14(12)11-15/h1,4-5,8-11,13H,2-3,6-7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZXRLHJPOYROD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-naphthalen-2-ylcyclopentanecarboxamide typically involves the reaction of naphthalene-2-amine with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-naphthalen-2-ylcyclopentanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-naphthalen-2-ylcyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-naphthalen-2-ylcyclopentanecarboxamide with structurally related carboxamides and carbamates, focusing on substituent effects, bioactivity, and cytotoxicity.

Structural and Functional Group Differences

  • This compound : Contains a cyclopentane ring directly attached to the carboxamide group. The absence of hydroxyl or ester groups distinguishes it from salicylanilide analogs.
  • N-(2-Substituted Phenyl)carboxamides (e.g., compounds 1 and 2 in ): Feature substituted phenyl groups (e.g., 2-chloro or 2-nitro) instead of cyclopentane.
  • Carbamate Derivatives : Cyclic analogs of salicylanilides with OCONR₂ functional groups, which may improve metabolic stability compared to carboxamides .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Carbamates (e.g., salicylanilide derivatives) generally exhibit higher stability than carboxamides due to resistance to enzymatic hydrolysis . This suggests this compound may require structural optimization to enhance bioavailability.

Biological Activity

N-naphthalen-2-ylcyclopentanecarboxamide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to summarize the current understanding of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a naphthalene ring attached to a cyclopentane structure via a carboxamide linkage. The molecular formula is C14H15NOC_{14}H_{15}NO, and it exhibits properties typical of naphthalene derivatives, which are known for their diverse biological activities.

Anticancer Properties

Research indicates that compounds with naphthalene moieties often exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown promising results in various studies:

  • Cytotoxicity : A study evaluating naphthalene derivatives demonstrated that certain compounds displayed substantial cytotoxic effects against cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involved the induction of apoptosis and cell cycle arrest .
  • In Vivo Efficacy : In vivo studies have illustrated that naphthalene derivatives can suppress tumor growth effectively. For example, one derivative was shown to inhibit 4T1 breast tumor growth in mice without apparent toxicity at doses up to 20 mg/kg .
  • Mechanisms of Action : The anticancer effects are attributed to various mechanisms, including:
    • Apoptosis Induction : Flow cytometry assays revealed that compounds induce both early and late apoptosis in treated cells .
    • Cell Cycle Arrest : Studies indicated that certain derivatives can arrest the cell cycle, preventing cancer cell proliferation .

Other Biological Activities

In addition to anticancer properties, this compound may exhibit other biological activities:

  • Anti-inflammatory Effects : Naphthalene derivatives have been reported to possess anti-inflammatory properties, contributing to their therapeutic potential in treating inflammatory diseases .
  • Antioxidant Activity : Some studies suggest that these compounds may also act as antioxidants, protecting cells from oxidative stress .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
CytotoxicityInduces apoptosis in cancer cell lines
In Vivo EfficacySuppresses tumor growth without significant toxicity
Anti-inflammatoryExhibits potential anti-inflammatory effects
Antioxidant ActivityMay act as an antioxidant

Case Studies

A notable case study involved the evaluation of a naphthalene-substituted compound similar to this compound. The study focused on its pharmacokinetics and efficacy in a clinical setting involving breast cancer patients. The results demonstrated significant tumor reduction in participants treated with the compound compared to a control group receiving standard therapy .

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